6-(3-methyl-2-thienyl)-3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
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Overview
Description
6-(3-methyl-2-thienyl)-3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a heterocyclic compound that combines the structural features of triazole and thiadiazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3-methyl-2-thienyl)-3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the acid-catalyzed cyclization of 2-hydrazinyl-6H-1,3,4-thiadiazine with ortho esters . This reaction leads to the formation of the triazole ring on the thiadiazole scaffold.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
6-(3-methyl-2-thienyl)-3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the core structure.
Substitution: The compound can undergo substitution reactions where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups, enhancing the compound’s pharmacological properties.
Scientific Research Applications
6-(3-methyl-2-thienyl)-3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has several scientific research applications:
Medicinal Chemistry: The compound exhibits potential as an anticancer, antimicrobial, and anti-inflammatory agent. It has been studied for its enzyme inhibitory activities, including carbonic anhydrase and cholinesterase inhibition.
Biology: The compound’s ability to interact with various biological targets makes it a valuable tool in biological research, particularly in studying enzyme mechanisms and cellular pathways.
Industry: Its unique chemical properties make it useful in the development of new materials and industrial processes.
Mechanism of Action
The mechanism of action of 6-(3-methyl-2-thienyl)-3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with specific molecular targets. For instance, it can inhibit enzymes like urease by occupying the active site and preventing substrate binding . This competitive inhibition mechanism is crucial for its antimicrobial and antifungal activities.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other triazolothiadiazole derivatives, such as:
- 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines
- 1,2,4-triazolo[5,1-b][1,3,5]thiadiazines
- 1,2,4-triazolo[1,5-c][1,3,5]thiadiazines
- 1,2,3-triazolo[5,1-b][1,3,4]thiadiazines
Uniqueness
6-(3-methyl-2-thienyl)-3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. Its combination of a thienyl group and a propyl chain enhances its ability to interact with various biological targets, making it a promising candidate for drug development.
Properties
IUPAC Name |
6-(3-methylthiophen-2-yl)-3-propyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4S2/c1-3-4-8-12-13-11-15(8)14-10(17-11)9-7(2)5-6-16-9/h5-6H,3-4H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIDOCPDXPOWGRM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NN=C2N1N=C(S2)C3=C(C=CS3)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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